(S)-2-((Carboxymethyl)amino)propanoic acid
Overview
Description
(S)-2-((Carboxymethyl)amino)propanoic acid, also known as L-α-amino acid, is a chiral amino acid derivative. It is an important building block in organic chemistry and biochemistry, playing a crucial role in the synthesis of peptides and proteins. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a carboxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (S)-2-((Carboxymethyl)amino)propanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and fermentation processes. Microorganisms such as Bacillus species are employed to produce the amino acid through fermentation, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Carboxymethyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-((Carboxymethyl)amino)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((Carboxymethyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The compound’s carboxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid with a hydrogen side chain.
Alanine: An amino acid with a methyl side chain.
Glutamic acid: An amino acid with a carboxyl side chain.
Uniqueness
(S)-2-((Carboxymethyl)amino)propanoic acid is unique due to its chiral nature and the presence of a carboxymethyl side chain, which imparts distinct chemical and biological properties compared to other amino acids . This uniqueness makes it valuable in various applications, from synthetic chemistry to biochemistry and industrial processes .
Properties
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-47-7 | |
Record name | Strombine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STROMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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